molecular formula C17H20FN3OS B2546466 N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide CAS No. 1210318-71-0

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide

Cat. No.: B2546466
CAS No.: 1210318-71-0
M. Wt: 333.43
InChI Key: PQERFGWWJXUVCA-UHFFFAOYSA-N
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Description

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a thiophene ring attached to a carboxamide group, which is further linked to a piperazine ring substituted with a 2-fluorophenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, particularly in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide typically involves the following steps:

    Formation of the Piperazine Intermediate: The synthesis begins with the preparation of the piperazine intermediate. This can be achieved by reacting 2-fluorophenylamine with ethylene oxide to form 2-(2-fluorophenyl)piperazine.

    Attachment of the Thiophene Ring: The next step involves the introduction of the thiophene ring. This is done by reacting the piperazine intermediate with thiophene-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

    Formation of the Final Compound: The final step involves the coupling of the thiophene ring with the piperazine intermediate to form this compound. This is achieved by reacting the intermediate with the carboxylic acid chloride in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous flow reactors can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form the corresponding amines or alcohols.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl ring, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents such as tetrahydrofuran or ether under inert atmosphere.

    Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Substituted derivatives at the fluorophenyl ring

Scientific Research Applications

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and psychiatric conditions. Its ability to interact with various neurotransmitter receptors makes it a candidate for drug development.

    Pharmacology: The compound is used in pharmacological studies to investigate its effects on different biological systems. It is often used as a reference compound in receptor binding assays and functional studies.

    Chemical Biology: The compound is utilized in chemical biology research to study its interactions with biological macromolecules such as proteins and nucleic acids. It serves as a tool for probing the structure and function of these biomolecules.

    Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes. Its unique chemical properties make it suitable for various industrial applications.

Comparison with Similar Compounds

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide can be compared with other similar compounds, such as:

    N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-3-methoxybenzamide: This compound also contains a piperazine ring substituted with a phenyl group, but with different substituents on the phenyl ring and a different carboxamide moiety.

    N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide: Similar to the target compound, but with a methoxy group instead of a fluorine atom on the phenyl ring.

    N-(2-(4-(2-chlorophenyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide: This compound has a chlorine atom instead of a fluorine atom on the phenyl ring.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the thiophene ring. The fluorine atom on the phenyl ring can significantly influence the compound’s pharmacokinetic and pharmacodynamic properties, making it distinct from other similar compounds.

Properties

IUPAC Name

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3OS/c18-15-3-1-2-4-16(15)21-10-8-20(9-11-21)7-6-19-17(22)14-5-12-23-13-14/h1-5,12-13H,6-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQERFGWWJXUVCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C2=CSC=C2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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